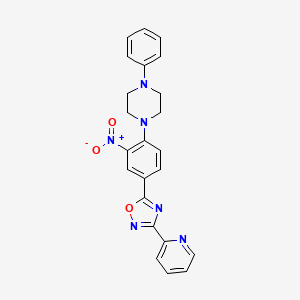
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been studied for its various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a chemosensor for detecting nitroaromatic compounds.
Mechanism of Action
The exact mechanism of action of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with specific targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects
Studies have shown that 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole exhibits significant antimicrobial activity against various bacterial and fungal strains. It has also been found to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a fluorescent probe for detecting metal ions and as a chemosensor for detecting nitroaromatic compounds. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetic properties to determine its suitability for clinical use.
Synthesis Methods
The synthesis of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 2-amino-5-nitrobenzoic acid with 4-phenylpiperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with pyridine-2-carboxylic acid hydrazide to obtain the final product.
properties
IUPAC Name |
5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-16-17(23-25-22(26-32-23)19-8-4-5-11-24-19)9-10-20(21)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZDFHGSHCCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=N5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
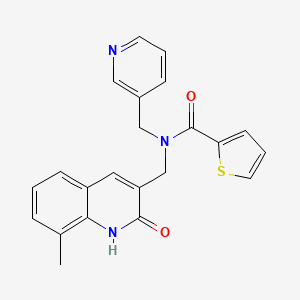

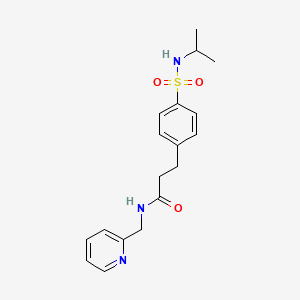
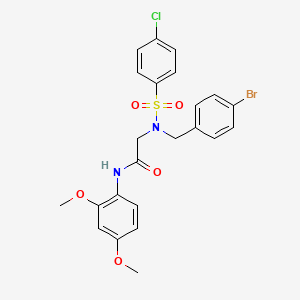
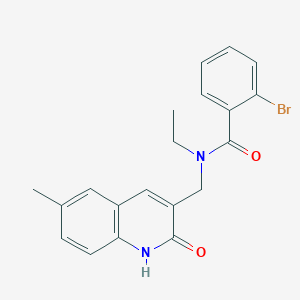

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)